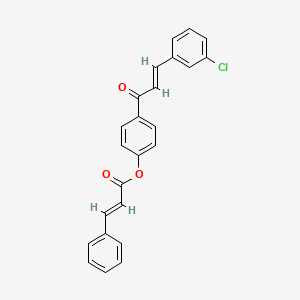

4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acrylate compounds involves the reaction of chlorophenol or hydroxyphenyl derivatives with acryloyl chloride in the presence of triethylamine, as seen in the preparation of 4-Chlorophenyl acrylate (CPA) and 3-Acetyl-4-hydroxyphenyl acrylate (AHPA) . These reactions typically occur in a suitable solvent such as ethyl acetate or ethyl methyl ketone and are followed by polymerization processes using free radical initiators like benzoyl peroxide under controlled temperatures .

Molecular Structure Analysis

Crystal structure analysis and spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize the molecular structure of acrylate compounds. For instance, the crystal structure of a related compound was determined by X-ray diffraction, revealing non-planar benzene rings and specific configurations of double bonds . Similarly, the molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of acrylate compounds can be studied through their copolymerization behavior and the formation of metal complexes. For example, CPA was copolymerized with methyl acrylate, and the reactivity ratios were calculated using various methods . AHPA formed complexes with Cu(II) and Ni(II) ions, which were characterized by FT-IR, indicating coordination through oxygen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds, such as thermal stability, molecular weight, and glass transition temperatures, are determined using techniques like thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). The thermal stability of copolymers increases with the content of CPA . The polymer-metal complexes of AHPA exhibited higher thermal stability and glass transition temperatures compared to the polymer alone . Additionally, the optoelectronic properties of related compounds are studied using computational methods to assess their potential in applications like dye-sensitized solar cells (DSSC) .

Applications De Recherche Scientifique

Synthetic Chemistry and Material Science

Compounds similar to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate have been explored in the synthesis of novel materials and chemicals. For example, cinnamic acid derivatives, which share a structural resemblance, have been investigated for their anticancer potentials and roles in medicinal research (P. De, M. Baltas, & F. Bedos-Belval, 2011). These compounds have shown significant promise in antitumor research, indicating that similar structures could be synthesized for related applications.

Acrylamide-based microgels, incorporating structural motifs related to acryloyl groups, have attracted attention for their responsive behavior and potential applications in drug delivery, sensing, and catalysis (R. Begum et al., 2019). This suggests that derivatives of this compound could similarly find use in creating responsive materials for various technological applications.

Pharmacology and Drug Development

In pharmacology, the structural components of this compound might contribute to the development of new therapeutic agents. Schiff bases and chalcones, which are structurally or functionally related to the compound , have been evaluated for their antimicrobial activities (Rohit Kumar et al., 2020). This indicates a potential pathway for the development of new antimicrobial drugs or agents based on similar chemical scaffolding.

Moreover, the role of acyl-CoA metabolites in chromatin regulation highlights the biochemical relevance of compounds capable of influencing acyl-CoA levels or mimicking their function (S. Trefely et al., 2020). Given the acryloyl component of this compound, there could be novel applications in regulating gene expression or studying epigenetic modifications.

Safety and Hazards

Propriétés

IUPAC Name |

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClO3/c25-21-8-4-7-19(17-21)9-15-23(26)20-11-13-22(14-12-20)28-24(27)16-10-18-5-2-1-3-6-18/h1-17H/b15-9+,16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRDGGIYNRHLAI-KAVGSWPWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)